molecular formula 2C19H26N4O.3C4H4O4 B145180 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) CAS No. 129663-99-6

2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)

Cat. No. B145180
M. Wt: 1001.1 g/mol
InChI Key: WLAFFPDQVAFIOY-VQYXCCSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells, and may also prevent the growth and spread of tumors.

Biochemical And Physiological Effects

2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, and may also have anti-inflammatory properties. Additionally, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been shown to have a positive effect on the immune system, and may be able to stimulate the production of certain immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that it has been extensively studied, and its properties and effects are well-known. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are a number of future directions for research on 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3). One area of research that holds promise is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3), and to identify other potential applications for this compound in scientific research. Finally, future research should focus on identifying any potential limitations or side effects associated with the use of this compound in lab experiments, in order to ensure that it is used safely and effectively.

Synthesis Methods

The synthesis of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been achieved through a number of different methods. One such method involves the reaction of 4-butoxy-2-nitrobenzaldehyde with allylamine and piperazine in the presence of a reducing agent. This reaction produces the intermediate 2-(4-allyl-1-piperazinyl)-4-butoxy-1-nitrobenzene, which can then be further reacted with fumaric acid to produce the final product, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3).

Scientific Research Applications

2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has anti-cancer properties, and may be able to inhibit the growth of cancer cells.

properties

CAS RN

129663-99-6

Product Name

2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)

Molecular Formula

2C19H26N4O.3C4H4O4

Molecular Weight

1001.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

InChI

InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-5-15-24-18-16-8-6-7-9-17(16)20-19(21-18)23-13-11-22(10-4-2)12-14-23;3*5-3(6)1-2-4(7)8/h2*4,6-9H,2-3,5,10-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

WLAFFPDQVAFIOY-VQYXCCSOSA-N

Isomeric SMILES

CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

synonyms

2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)

Origin of Product

United States

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